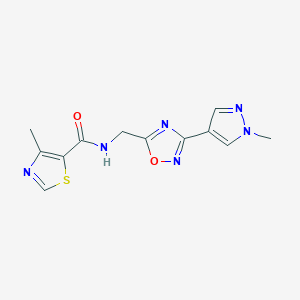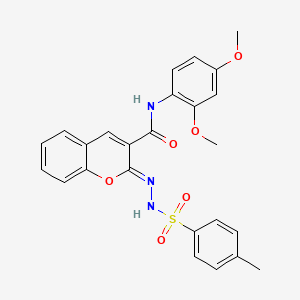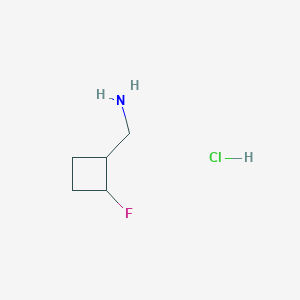
5-fluoro-3-methyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-3-methyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione, also known as FMQ, is a chemical compound that belongs to the quinazoline family. It is a synthetic compound that has been developed for various scientific research applications. FMQ has been found to have potential in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
Urinary Metabolites and Pharmacokinetics
Research on compounds structurally related to "5-fluoro-3-methyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione" often focuses on their metabolism and excretion. For instance, the study by Atsumi et al. (2001) on DX-8951, a novel camptothecin analog, revealed the identification of major urinary metabolites in rats and humans, providing insight into the drug's metabolic pathways which is crucial for understanding its pharmacokinetics and potential side effects (Atsumi et al., 2001).
Genetic Predictors of Chemotherapy Response
Marcuello et al. (2006) investigated methylenetetrahydrofolate reductase (MTHFR) gene polymorphisms as predictors of clinical response to fluoropyrimidine-based chemotherapy in colorectal cancer patients. This study underscores the importance of genetic factors in determining patient response to chemotherapy, potentially allowing for more personalized treatment plans (Marcuello et al., 2006).
Toxicological Studies and Occupational Health
Investigations into the health effects of chemical exposure, such as the study by Zober et al. (1995) on vinclozolin, contribute to our understanding of occupational health and safety. Such research is critical for establishing safe handling practices and protective measures for workers in industries involving hazardous substances (Zober et al., 1995).
Pharmacological Effects and Clinical Trials
Clinical trials and pharmacological studies explore the therapeutic potential and efficacy of new drugs. For example, the management of strains and sprains using fluproquazone was evaluated in a randomized trial, highlighting the drug's pain-relieving capabilities (Jaegemann et al., 1981).
Environmental and Public Health
Research on the environmental presence and health implications of perfluorinated organic acids and amides, as conducted by Kuklenyik et al. (2004), addresses concerns about widespread human exposure to pollutants. Such studies are essential for public health policies and environmental protection efforts (Kuklenyik et al., 2004).
Propriétés
IUPAC Name |
5-fluoro-3-methyl-1-(2-methylprop-2-enyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8(2)7-16-10-6-4-5-9(14)11(10)12(17)15(3)13(16)18/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPFYAVJLNYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(C(=CC=C2)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-methyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2455531.png)
![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2455537.png)





![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2455547.png)

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2455549.png)

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)